Lipophilicity and Membrane Permeability
The tert-butyl ester of 2-(4-(2-aminoethyl)phenyl)acetate exhibits a calculated LogP of 2.43, significantly higher than the free acid analog (LogP 1.52) and the ethyl ester analog (LogP 0.84-1.81). This increased lipophilicity enhances passive membrane diffusion, a critical parameter for intracellular target engagement in PROTAC applications .
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | LogP = 2.43 (ACD/Labs Percepta calculated) |
| Comparator Or Baseline | 4-(2-aminoethyl)phenylacetic acid (free acid, CAS 99075-24-8): LogP = 1.52 (XLogP3); Ethyl 4-(2-aminoethyl)phenylacetate (ethyl ester): LogP = 0.84-1.81 (SlogP) |
| Quantified Difference | Target compound LogP is 0.91-1.59 units higher than free acid; 0.62-1.59 units higher than ethyl ester |
| Conditions | Calculated LogP values; actual membrane permeability may vary with pH-dependent ionization state |
Why This Matters
Higher LogP correlates with improved passive membrane permeability, potentially enhancing intracellular accumulation of PROTAC molecules without requiring transporter-mediated uptake.
